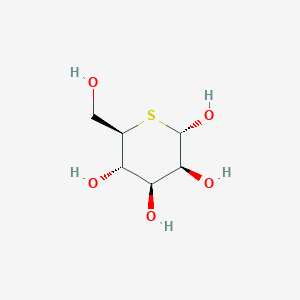

5-Thio-a-D-mannose

Description

Historical Context of Thio-sugar Analogs in Carbohydrate Chemistry

The exploration of thio-sugar analogs, where a sulfur atom replaces an oxygen atom in the carbohydrate ring, represents a significant area of research in carbohydrate chemistry. These structural modifications, known as isosteric substitutions, have been a key focus in the development of glycomimetics—compounds that mimic the structure and function of natural sugars. The introduction of a sulfur atom can significantly alter the chemical and physical properties of the sugar molecule, including its size, bond lengths, and polarity. nih.gov This can lead to increased stability against enzymatic and acidic hydrolysis compared to their oxygen-containing counterparts, a desirable characteristic for therapeutic applications. mdpi.comresearchgate.net

Historically, the synthesis of thio-sugars has presented considerable challenges, driving the development of novel synthetic methodologies. acs.org Early research in this area laid the groundwork for creating a diverse range of thio-sugar analogs, not limited to just the ring substitution but also including modifications at various positions on the sugar scaffold. researchgate.net These synthetic efforts have been crucial in providing the necessary tools to probe the complex roles of carbohydrates in biological systems. The development of thio-sugars has been part of a broader effort to create carbohydrate analogs, including azasugars (nitrogen substitution) and carbasugars (carbon substitution), to better understand and manipulate carbohydrate-mediated processes. researchgate.net

Significance of Mannose Analogs as Probes in Biochemical Investigations

Mannose and its analogs are of particular importance in glycobiology due to the central role of mannose in various biological processes, including protein glycosylation and cell-cell recognition. Synthetic mannose analogs serve as powerful molecular probes to investigate these processes. researchgate.net By mimicking the natural structure of mannose, these analogs can interact with mannose-specific proteins, such as lectins and glycosidases, providing insights into carbohydrate-protein interactions. researchgate.netmdpi.com

The modification of mannose, including the introduction of a thio-group, allows for the creation of probes with altered properties. For instance, thio-mannose analogs can exhibit increased resistance to enzymatic degradation, making them stable probes for studying metabolic pathways. researchgate.net Furthermore, mannose analogs can be functionalized with reporter groups, such as fluorescent tags or photoreactive groups, to enable the detection and characterization of glycan-protein interactions in situ. mdpi.com These probes have been instrumental in identifying and studying membrane proteins involved in glycosylation pathways and in capturing transient, low-affinity interactions that are otherwise difficult to detect. mdpi.comnih.gov The use of mannose analogs in self-assembled monolayers on gold surfaces has also facilitated the quantitative analysis of carbohydrate-protein binding affinities using techniques like surface plasmon resonance (SPR) and quartz crystal microbalance (QCM). mdpi.com

Natural Occurrence of 5-Thio-α-D-mannose and its Unique Position

While a vast number of thio-sugar analogs have been synthesized in the laboratory, their natural occurrence is exceedingly rare. jetir.orgsigmaaldrich.com In this context, 5-Thio-D-mannose holds a unique and significant position as it was the first 5-thiosugar to be isolated from a natural source. rsc.org It was discovered in the marine sponge Clathria pyramida. researchgate.net This discovery was a landmark in the field of glycobiology, demonstrating that nature also utilizes this class of sugar analogs.

The natural existence of 5-Thio-D-mannose has spurred further research into its potential biological significance and the metabolic pathways that lead to its synthesis in marine organisms. rsc.org Its isolation has provided a natural template for the design and synthesis of other thio-sugar analogs with potential therapeutic applications. The antimicrobial activity reported for the naturally occurring 5-thio-d-mannopyranose has further highlighted the potential of this unique compound. researchgate.net

Overview of Current Research Trajectories and Open Questions for 5-Thio-α-D-mannose

Current research on 5-Thio-α-D-mannose is multifaceted, focusing on its synthesis, the exploration of its biological activities, and its potential as a lead compound in drug discovery. mdpi.com A significant area of investigation involves the development of efficient and stereoselective synthetic routes to 5-Thio-α-D-mannose and its derivatives. researchgate.netmdpi.com These synthetic efforts are crucial for producing sufficient quantities of the compound for detailed biological evaluation.

One of the primary research trajectories is the investigation of 5-Thio-α-D-mannose and its analogs as inhibitors of specific enzymes, particularly mannosidases and mannosyltransferases. researchgate.netnih.gov For example, glycosides of 5-thiomannose have been shown to inhibit the biosynthesis of dolichol-linked oligosaccharides, a key step in N-linked glycosylation, mimicking congenital disorders of glycosylation. nih.gov This inhibitory activity makes them valuable tools for studying these pathways and potential therapeutic agents.

Open questions in the field revolve around the full spectrum of biological roles of 5-Thio-α-D-mannose. While its ability to interfere with glycosylation is being elucidated, its broader effects on cellular processes remain an active area of inquiry. nih.gov Future research will likely focus on:

Elucidating the precise mechanisms of action: How exactly do 5-Thio-α-D-mannose and its derivatives interact with their target enzymes at a molecular level?

Exploring a wider range of biological targets: Beyond glycosylation enzymes, what other proteins and pathways are affected by this thio-sugar?

Optimizing for therapeutic potential: Can the structure of 5-Thio-α-D-mannose be modified to enhance its potency and selectivity as an inhibitor for specific diseases? mdpi.com

Investigating its natural biosynthesis: Understanding how marine sponges produce 5-Thio-D-mannose could open up new avenues for its biotechnological production.

The development of novel 5-thio-α-D-mannose derivatives with enhanced biological activity continues to be a key focus, with the aim of creating new therapeutic agents for a variety of diseases. mdpi.comjetir.org

Structure

3D Structure

Properties

CAS No. |

127854-51-7 |

|---|---|

Molecular Formula |

C6H12O5S |

Molecular Weight |

196.22 g/mol |

IUPAC Name |

(2S,3S,4S,5S,6R)-6-(hydroxymethyl)thiane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O5S/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6+/m1/s1 |

InChI Key |

KNWYARBAEIMVMZ-PQMKYFCFSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](S1)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(S1)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Thio α D Mannose

Strategies for the Stereoselective Construction of the Thiopyranose Ring

The synthesis of the 5-thio-α-D-mannose core, the thiopyranose ring, can be achieved through several distinct strategies. These approaches are broadly categorized into syntheses starting from abundant natural carbohydrates, de novo syntheses from simple petrochemical precursors, and innovative chemoenzymatic methods that leverage the specificity of enzymes.

Synthesis from Natural Carbohydrate Precursors

The most common approach to synthesizing 5-thio-α-D-mannose utilizes D-mannose as the starting material. This strategy takes advantage of the pre-existing stereochemistry of the carbohydrate precursor, though it often requires a multi-step sequence to replace the ring oxygen with sulfur. A representative synthesis involves twelve steps starting from D-mannose. deepdyve.com

Key transformations in this approach typically involve:

Protection of hydroxyl groups: The hydroxyl groups of D-mannose are protected to allow for regioselective modifications.

Introduction of sulfur: A sulfur nucleophile is introduced to displace a leaving group at C-5, followed by ring closure to form the thiopyranose ring. One method involves converting a nitrile derivative of D-mannose, with a suitable leaving group, which then undergoes cyclization upon reaction with a sulfur source like sodium sulfide (B99878) (Na₂S·9H₂O). mdpi.com

Stereochemical control: The stereochemistry at each chiral center is carefully maintained or inverted as needed throughout the synthetic sequence to yield the desired D-manno configuration. For instance, C-5 epimerization can be employed on 5,6-unsaturated derivatives obtained from D-mannoside precursors to access L-sugar series, highlighting the stereochemical control achievable from carbohydrate precursors. mdpi.com

| Synthetic Approach | Starting Material | Key Steps | Number of Steps | Overall Yield |

| From Natural Carbohydrate | D-Mannose | Hydroxyl protection, introduction of sulfur via nucleophilic displacement, cyclization | 10-12 | ~14% |

De Novo Synthesis Approaches from Petrochemicals

De novo synthesis offers an alternative pathway that builds the thiopyranose ring from simple, non-carbohydrate starting materials derived from petrochemicals. A significant advantage of this approach is the potential for fewer synthetic steps compared to syntheses from natural sugars. scispace.com

A key reaction in this strategy is the hetero-Diels-Alder reaction . scispace.comresearchgate.net This cycloaddition reaction constructs the six-membered thiopyran ring in a single step. For example, 1,4-diacetoxy-1,3-butadiene can react with ethyl thioxoacetate to form a thiopyran derivative. researchgate.net Subsequent chemical transformations, including reduction, acetylation, and acetolysis, convert this intermediate into the target per-O-acetyl-5-thiomannopyranose. scispace.com

A notable feature of this approach is that it typically produces a racemic mixture (DL-5-thiomannose), as the starting materials are achiral. scispace.com However, this racemic mixture can be used in subsequent glycosylation reactions with an enantiomerically pure acceptor, leading to diastereomeric disaccharides that can be separated by chromatography. This process allows for the isolation of an enantiomerically pure 5-thio-D-mannose derivative for the first time from petrochemicals. scispace.comresearchgate.net

| Synthetic Approach | Starting Material | Key Reaction | Number of Steps | Overall Yield | Product |

| De Novo from Petrochemicals | 1,4-diacetoxy-1,3-butadiene, Ethyl thioxoacetate | Hetero-Diels-Alder reaction | 6 | 9% | Per-O-acetyl-5-thio-DL-mannose |

Chemoenzymatic Synthesis of 5-Thio-α-D-mannose Intermediates

Chemoenzymatic methods combine the efficiency of chemical synthesis with the high stereoselectivity of enzymatic transformations. While direct chemoenzymatic synthesis of 5-thio-α-D-mannose is not extensively documented, the principles have been successfully applied to the synthesis of other thiosugars, such as 5-thio-D-xylopyranose, suggesting the viability of this approach. researchgate.net

This strategy often involves the use of aldolases or transketolases to form key carbon-carbon bonds with precise stereochemical control. researchgate.net For instance, a fructose-6-phosphate (B1210287) aldolase (B8822740) could potentially be used to catalyze the aldol (B89426) addition of dihydroxyacetone phosphate (B84403) (DHAP) to a sulfur-containing aldehyde, thereby establishing the stereocenters of a thioketose intermediate. This intermediate could then be chemically converted to 5-thio-α-D-mannose. The mild reaction conditions and high stereoselectivity of enzymatic reactions can reduce the need for extensive protecting group manipulations common in purely chemical syntheses. researchgate.net

Functionalization and Derivatization for Biochemical Applications

Once the 5-thio-α-D-mannose core is synthesized, it can be chemically modified to create probes and inhibitors for biochemical studies. These modifications are aimed at producing analogs of glycosyl donors, acceptors, and complex oligosaccharides.

Synthesis of Glycosyl Donor and Acceptor Analogs

To incorporate 5-thio-α-D-mannose into larger carbohydrate structures, it must first be converted into a suitable glycosyl donor or acceptor.

Glycosyl Donors: A common strategy is to activate the anomeric carbon. Per-O-acetylated 5-thio-DL-mannose can be converted into a glycosyl trichloroacetimidate (B1259523) donor . scispace.comresearchgate.net This is achieved by first removing the anomeric acetyl group and then reacting the resulting hemiacetal with trichloroacetonitrile (B146778) in the presence of a base. This trichloroacetimidate is a versatile donor for glycosylation reactions. scispace.com Other potential donors include glycosyl bromides, such as tetra-O-acetyl-5-thio-D-mannosyl bromide, which can be used in phosphorylation reactions to generate precursors for nucleotide sugar analogs. acs.org

Glycosyl Acceptors: To act as a glycosyl acceptor, one or more hydroxyl groups on the 5-thiomannose ring must be selectively deprotected to be available for glycosylation. This requires careful planning of protecting group strategies during the initial synthesis of the monosaccharide.

| Derivative Type | Example Compound | Synthetic Precursor | Key Reagent | Application |

| Glycosyl Donor | 5-Thio-α,β-D-mannopyranosyl trichloroacetimidate | Per-O-acetyl-5-thio-DL-mannose | Trichloroacetonitrile, DBU | Chemical synthesis of oligosaccharides |

| Glycosyl Donor | Tetra-O-acetyl-5-thio-D-mannosyl bromide | Per-O-acetyl-5-thio-D-mannose | HBr in acetic acid | Synthesis of sugar phosphates |

| Glycosyl Acceptor | Phenyl 2,3-di-O-benzoyl-4-O-(2′-naphthyl)methyl-1-thio-α-D-mannopyranoside | Phenyl 1-thio-α-D-mannopyranoside | Various protecting group reagents | Synthesis of L-hexose thioglycosides |

Preparation of Oligosaccharide and Glycoconjugate Analogs Incorporating 5-Thio-α-D-mannose

The functionalized 5-thio-α-D-mannose donors and acceptors are the building blocks for synthesizing complex oligosaccharides and glycoconjugates.

Chemical Glycosylation: The 5-thio-α-D-mannopyranosyl trichloroacetimidate donor has been successfully used in glycosylation reactions with a mannosyl acceptor to produce a disaccharide. When a racemic donor is used, a separable mixture of diastereomeric disaccharides is formed, allowing for the isolation of the desired D-isomer. scispace.comresearchgate.net The resulting disaccharide can be further derivatized, for example, by phosphorylation to create analogs of important biological structures. scispace.com

Enzymatic Synthesis: An alternative and highly specific method involves the use of glycosyltransferases. For this, the 5-thiomannose must be converted into a nucleotide sugar analog, such as Guanosine Diphosphate (B83284) (GDP)-5-thio-D-mannose . This analog can then serve as a donor substrate for specific mannosyltransferases. For example, an α(1,2)mannosyltransferase has been shown to successfully transfer the 5-thiomannosyl unit from GDP-5-thio-D-mannose to an acceptor, forming a disaccharide with a 5-thiomannose at the non-reducing end. acs.org This chemoenzymatic approach provides a powerful tool for creating complex, hydrolase-resistant oligosaccharide analogs. acs.org

These synthetic strategies provide access to a range of 5-thio-α-D-mannose-containing molecules, which are invaluable for probing the roles of carbohydrates in biological systems and for the development of novel therapeutic agents.

Site-Specific Labeling and Probe Design

The chemical structure of 5-Thio-α-D-mannose provides multiple sites for modification, enabling its development into highly specific molecular probes for biological research. The design of such probes involves the site-specific attachment of reporter molecules, such as fluorescent dyes or radionuclides, allowing for the visualization and tracking of mannose-recognizing enzymes and receptors. The key to this process is the selective functionalization of the thiomannose core to introduce a reactive handle for conjugation, without significantly altering its ability to be recognized by its biological target.

The primary hydroxyl group at the C-6 position is a common and chemically accessible site for initial modification due to its higher reactivity compared to the secondary hydroxyls on the pyranose ring. This allows for the introduction of bioorthogonal reactive groups, such as azides or alkynes, which can then be used to covalently link the sugar to a probe molecule using highly efficient and specific reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), often referred to as "click chemistry". nih.govwhiterose.ac.uknih.gov

Fluorescent Probe Conjugation

Fluorescently labeled 5-Thio-α-D-mannose derivatives serve as powerful tools for imaging in cell biology, allowing for the study of carbohydrate-protein interactions in real-time. The design of these probes typically involves a two-step process:

Introduction of a Reactive Handle: The C-6 hydroxyl group of a protected 5-thio-α-D-mannose derivative is first converted into a good leaving group (e.g., a tosylate or iodide). mdpi.com Subsequent reaction with sodium azide (B81097) yields a 6-azido-6-deoxy-5-thio-α-D-mannose derivative. This azide group serves as a chemical handle for conjugation.

Dye Conjugation: The azido-thiomannose is then reacted with a fluorescent dye that has been modified to contain a terminal alkyne. The CuAAC reaction forms a stable triazole linkage, covalently attaching the dye to the sugar. whiterose.ac.uk A wide variety of fluorescent dyes with different spectral properties can be used, depending on the specific application. nih.gov Alternatively, the C-6 position can be converted to an amine, which can then be reacted with dyes containing an N-hydroxysuccinimide (NHS) ester functional group. researchgate.net

| Fluorophore Class | Example Dye | Common Reactive Group for Conjugation | Typical Excitation/Emission (nm) |

|---|---|---|---|

| Cyanine Dyes | Sulfo-Cy5 | NHS Ester, Alkyne | ~646 / ~662 |

| BODIPY Dyes | BODIPY-FL | Alkyne, NHS Ester | ~503 / ~512 |

| Alexa Fluor Dyes | Alexa Fluor 488 | NHS Ester | ~495 / ~519 |

| ATTO Dyes | ATTO 488 | NHS Ester | ~501 / ~523 |

Radiolabeling for In Vivo Imaging

For non-invasive imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), 5-Thio-α-D-mannose can be labeled with a radionuclide. This is typically achieved by conjugating a bifunctional chelator to the sugar molecule. nih.gov The chelator is a molecule capable of securely binding a radiometal, and it also possesses a reactive functional group for attachment to the thiomannose. mdpi.com

The process mirrors that of fluorescent labeling:

Functionalization: A reactive handle (e.g., azide, amine) is introduced onto the 5-thio-α-D-mannose core, often at the C-6 position.

Chelator Conjugation: A bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or DTPA (diethylenetriaminepentaacetic acid) carrying a compatible reactive group (e.g., an alkyne or NHS ester), is covalently attached to the sugar. researchgate.net

Radiolabeling: The resulting sugar-chelator conjugate is then incubated with a solution containing the desired radiometal (e.g., Gallium-68, Indium-111, Technetium-99m). The chelator efficiently sequesters the radiometal, forming a stable complex ready for in vivo applications. nih.govnih.gov

These radiolabeled probes can be used to investigate the biodistribution and pharmacokinetics of mannose-targeted agents or to image tissues with high expression of mannose receptors, which is relevant in various pathological conditions. nih.gov

| Chelator | Commonly Cheated Radionuclide(s) | Imaging Modality |

|---|---|---|

| DOTA (and derivatives) | 68Ga, 111In, 177Lu, 90Y | PET, SPECT, Therapy |

| DTPA (and derivatives) | 111In, 99mTc | SPECT |

| NOTA (and derivatives) | 68Ga, 64Cu | PET |

| HYNIC | 99mTc | SPECT |

Molecular Interactions and Enzymatic Specificity of 5 Thio α D Mannose

Mechanism of Glycosidase Inhibition by 5-Thio-α-D-mannose Analogs

5-Thio-α-D-mannose and its derivatives have been identified as potent inhibitors of glycosidases, particularly α-mannosidases, which are crucial enzymes in the processing of N-linked glycans. Their inhibitory activity stems from their ability to mimic the natural substrate, D-mannose, while the presence of sulfur in the pyranose ring alters their electronic properties and stability, leading to disruption of the normal enzymatic process.

Competitive and Irreversible Inhibition Kinetics

The inhibition of glycosidases by 5-Thio-α-D-mannose analogs often follows competitive inhibition kinetics. In this model, the inhibitor molecule, being structurally similar to the substrate, competes for binding to the active site of the enzyme. This reversible binding prevents the natural substrate from accessing the active site, thereby reducing the rate of the enzymatic reaction. The effectiveness of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. For instance, certain 5-thioglucopyranosylamines, analogs of 5-thiomannose, have demonstrated competitive inhibition against α-glucosidases with Ki values in the micromolar to millimolar range. nih.gov

While competitive inhibition is a common mechanism, some sulfur-containing sugar analogs have the potential for irreversible inhibition. This can occur if the thio-sugar, after binding to the active site, forms a stable covalent bond with a crucial amino acid residue, permanently inactivating the enzyme. The sulfur atom, being a good nucleophile, can facilitate such reactions. However, detailed kinetic studies specifically demonstrating the irreversible inhibition of α-mannosidases by 5-Thio-α-D-mannose analogs are still an active area of research.

Transition State Mimicry and Enzymatic Catalysis Disruption

A key aspect of the inhibitory power of 5-Thio-α-D-mannose analogs lies in their ability to act as transition-state mimics. During the hydrolysis of a glycosidic bond, the enzyme stabilizes a short-lived, high-energy transition state of the substrate, which has significant oxocarbenium ion character. semanticscholar.org This transition state features a distorted conformation of the sugar ring. semanticscholar.org Inhibitors that can adopt a similar conformation and charge distribution to this transition state bind to the enzyme with extremely high affinity, often several orders of magnitude tighter than the substrate itself. semanticscholar.orgnih.govst-andrews.ac.uk

5-Thio-α-D-mannopyranosyl amine and its corresponding amidinium salt have been shown to be effective inhibitors of Golgi α-mannosidase II, and their binding mode suggests they function as transition-state mimics. researchgate.net The presence of the sulfur atom in the ring alters the ring geometry and electronics, allowing the molecule to adopt a conformation that closely resembles the transition state of the mannosyl cation. This high-affinity binding effectively sequesters the enzyme, disrupting the catalytic cycle and preventing the processing of the natural substrate. The disruption of enzymatic catalysis is a direct consequence of the enzyme being "trapped" by the transition-state analog, which it cannot process and release.

Specificity for Golgi α-Mannosidases and Lysosomal α-Mannosidases

The processing of N-linked glycans involves a series of α-mannosidases located in different cellular compartments, primarily the Golgi apparatus and lysosomes. These enzymes, while all acting on mannose residues, exhibit different substrate specificities and play distinct roles in the glycosylation pathway. Consequently, the development of specific inhibitors is crucial for selectively targeting these pathways.

Research has shown that derivatives of 5-Thio-α-D-mannose can exhibit specificity for Golgi α-mannosidases over their lysosomal counterparts. For example, 5-thio-α-D-mannopyranosyl amine and 5-thio-α-D-mannopyranosylamidinium bromide have been identified as inhibitors of Golgi α-mannosidase II (GMII). researchgate.net The structural differences in the active sites of Golgi and lysosomal α-mannosidases, although subtle, can be exploited by carefully designed inhibitors. Lysosomal α-mannosidase has a broader substrate specificity, capable of hydrolyzing various α-linked mannosidic linkages. nih.govtaylorandfrancis.com In contrast, Golgi α-mannosidases are more specific for certain linkages found in the high-mannose oligosaccharide precursors. researchgate.net This difference in specificity provides a basis for the selective inhibition by 5-Thio-α-D-mannose analogs, allowing for the targeted disruption of Golgi-mediated glycan processing without significantly affecting lysosomal function.

Modulation of Glycosyltransferase Activity by 5-Thio-α-D-mannose Derivatives

Beyond their role as glycosidase inhibitors, derivatives of 5-Thio-α-D-mannose can also modulate the activity of glycosyltransferases, the enzymes responsible for synthesizing oligosaccharide chains. This modulation can occur through mechanisms such as substrate mimicry and acting as decoy substrates, ultimately affecting complex biosynthetic pathways like that of dolichol-linked oligosaccharides.

Substrate Mimicry and Decoy Substrate Mechanisms

5-Thiomannosides can act as mimics of the natural mannosyl donor, GDP-mannose. nih.gov When the 5-thiomannose moiety is metabolically activated to form GDP-5-thiomannose, it can be recognized by mannosyltransferases. nih.gov However, due to the altered electronic nature of the thio-sugar, GDP-5-thiomannose is often a poor substrate for these enzymes. nih.gov This means that while it can bind to the enzyme's active site, the subsequent transfer of the 5-thiomannose residue to an acceptor molecule is inefficient or does not occur at all. This process of substrate mimicry leads to competitive inhibition of the glycosyltransferase, as the enzyme is occupied by the analog and is unavailable to bind and process the natural GDP-mannose.

Furthermore, 5-thiomannosides can function as "decoy substrates". nih.gov In this mechanism, the 5-thiomannoside itself, rather than its nucleotide-activated form, can be recognized by a glycosyltransferase. The enzyme may then attempt to use this decoy as an acceptor molecule, leading to the formation of an aberrant, sulfur-containing oligosaccharide. This diverts the enzyme from its natural substrate and can lead to the termination of the growing glycan chain. The concept of a decoy substrate is a known mechanism in cellular pathways, where a molecule structurally similar to the true substrate diverts an enzyme's activity.

Effects on Dolichol-Linked Oligosaccharide Biosynthesis

The biosynthesis of N-linked glycans begins with the assembly of a precursor oligosaccharide on a lipid carrier called dolichol phosphate (B84403). This process, known as the dolichol-linked oligosaccharide (DLO) pathway, involves the sequential addition of monosaccharides, including mannose, to the growing glycan chain. nih.govresearchgate.netresearchgate.net

5-Thiomannosides have been shown to significantly inhibit the biosynthesis of DLOs. nih.gov This inhibition occurs at an early stage of the pathway, likely on the cytosolic face of the endoplasmic reticulum, before the formation of the GlcNAc2Man3 intermediate. nih.gov The proposed mechanism involves the metabolic conversion of the 5-thiomannoside to GDP-5-thiomannose, which then acts as a poor substrate for the cytosolic GDP-Man-dependent mannosyltransferases involved in DLO synthesis. nih.gov By competing with the natural GDP-mannose, GDP-5-thiomannose effectively reduces the rate of mannose incorporation into the growing DLO, leading to an accumulation of incomplete precursor molecules and subsequent protein hypoglycosylation. nih.gov This disruption of DLO biosynthesis mimics the biochemical defects observed in certain Class I Congenital Disorders of Glycosylation (CDGs). nih.gov

Inhibitory Effects of 5-Thio-α-D-mannose Analogs on Mannosidases

Mentioned Compounds

Interference with Nucleotide Sugar Biosynthesis and Utilization

5-Thio-α-D-mannose has been shown to interfere with the biosynthesis of dolichol-linked oligosaccharides (DLOs), which are crucial precursors for N-linked glycosylation. This interference is believed to occur through its metabolic conversion into a nucleotide sugar analog, GDP-5-thio-D-mannose. Once formed, this analog can act as a competitive inhibitor or an alternative substrate for glycosyltransferases involved in the assembly of DLOs.

Research has demonstrated that treatment of cells with 5-thiomannosides leads to a significant reduction in the incorporation of [3H]-mannose into the DLO pool. This suggests a blockage in the DLO biosynthetic pathway. The proposed mechanism involves the enzymatic conversion of 5-thio-α-D-mannose into GDP-5-thio-D-mannose, which then competes with the natural substrate, GDP-mannose, for mannosyltransferases. This competition results in the premature termination or alteration of the growing oligosaccharide chain, leading to incomplete or aberrant N-glycans.

The ability of GDP-5-thio-D-mannose to serve as a donor substrate for glycosyltransferases has been experimentally verified. Studies have shown that α(1,2)mannosyltransferase can utilize GDP-5-thio-D-mannose to transfer the 5-thiomannosyl residue to an acceptor, forming a 5-thiomannose-containing disaccharide. This indicates that the cellular machinery can process this analog, leading to its incorporation into glycans. The presence of the sulfur atom in the ring, however, can alter the chemical properties of the resulting oligosaccharide, potentially affecting its subsequent processing and biological function.

The interference of 5-thio-α-D-mannose with nucleotide sugar biosynthesis and utilization highlights its potential as a tool to study and modulate glycosylation pathways. By disrupting the normal flow of mannose into complex carbohydrates, this analog can induce a state that mimics certain congenital disorders of glycosylation, providing a valuable model for studying these diseases.

Interaction with Carbohydrate-Binding Proteins (Lectins)

The interaction of carbohydrates with lectins is a fundamental process in cell recognition, signaling, and pathogen binding. The specificity of these interactions is dictated by the precise arrangement of hydroxyl groups on the sugar ring. The replacement of the ring oxygen with sulfur in 5-thio-α-D-mannose can subtly alter its conformation and electronic properties, potentially influencing its recognition by mannose-specific lectins.

Binding Affinity and Specificity

While extensive research has been conducted on the binding of D-mannose and its various derivatives to a wide array of lectins, specific quantitative data on the binding affinity of 5-Thio-α-D-mannose is not extensively available in the current body of scientific literature. However, based on the known specificity of mannose-binding lectins, it is anticipated that 5-Thio-α-D-mannose would be recognized by these proteins, albeit with potentially altered affinity compared to its natural counterpart.

Mannose-specific lectins, such as Concanavalin A (Con A), typically recognize the equatorial hydroxyl groups at C-3 and C-4, and the axial hydroxyl group at C-2 of the D-mannopyranose ring. Since 5-Thio-α-D-mannose retains this characteristic arrangement of hydroxyl groups, it is expected to fit into the binding sites of these lectins. The substitution of the ring oxygen with the larger and more polarizable sulfur atom may, however, introduce steric or electronic effects that could either enhance or diminish the binding affinity.

To provide a comparative context, the binding affinities of D-mannose and some of its derivatives with Concanavalin A are presented in the table below. This data illustrates the range of affinities observed for mannose-related structures and serves as a benchmark for potential future studies on 5-Thio-α-D-mannose.

| Ligand | Lectin | Association Constant (K_a) (M⁻¹) | Dissociation Constant (K_d) (µM) |

|---|---|---|---|

| α-D-Mannose | Concanavalin A | 2.1 x 10³ | 476 |

| Methyl-α-D-mannopyranoside | Concanavalin A | 5.0 x 10³ | 200 |

| p-Nitrophenyl-α-D-mannopyranoside | Concanavalin A | 1.2 x 10⁴ | 83 |

Thermodynamic Characterization of Binding Events

The thermodynamic parameters of lectin-carbohydrate interactions, including the enthalpy (ΔH) and entropy (ΔS) of binding, provide valuable insights into the forces driving the association. Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure these parameters.

As with binding affinity data, specific thermodynamic data for the interaction of 5-Thio-α-D-mannose with lectins is not readily found in published research. However, the thermodynamic profiles of D-mannose and its derivatives binding to lectins like Concanavalin A have been well-characterized. These studies generally reveal that the binding is an enthalpically driven process, with a favorable negative enthalpy change and a smaller, often unfavorable, entropy change.

The enthalpy change reflects the formation of hydrogen bonds and van der Waals interactions between the sugar and the lectin's binding site. The entropy change is influenced by several factors, including the loss of conformational freedom of the ligand upon binding and the displacement of water molecules from the binding site.

The table below presents the thermodynamic parameters for the binding of various mannose derivatives to Concanavalin A, offering a glimpse into the energetic landscape of these interactions. Future ITC studies on 5-Thio-α-D-mannose would be necessary to determine how the ring sulfur substitution impacts these thermodynamic signatures.

| Ligand | Lectin | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|---|

| α-D-Mannose | Concanavalin A | -8.9 | 4.4 | -4.5 |

| Methyl-α-D-mannopyranoside | Concanavalin A | -9.6 | 4.6 | -5.0 |

| p-Nitrophenyl-α-D-mannopyranoside | Concanavalin A | -11.2 | 5.5 | -5.7 |

Structural and Conformational Analysis of 5 Thio α D Mannose and Its Biological Complexes

X-ray Crystallography for Ligand-Protein Complex Determination

X-ray crystallography is a pivotal technique for determining the three-dimensional structure of molecules, including complex biological assemblies of proteins and their ligands. This method has been instrumental in understanding how 5-Thio-α-D-mannose and its derivatives interact with target proteins at an atomic level. researchgate.netnih.gov

Crystallographic studies have provided detailed insights into the binding of 5-thio-D-mannose derivatives within the active sites of various enzymes. For instance, the crystal structures of 5-thio-D-mannopyranosyl amine and its amidinium salt bound to Golgi α-mannosidase II (GMII) have been determined. researchgate.net These structures reveal a network of hydrogen bonds between the ligand and key amino acid residues in the enzyme's active site, which are crucial for inhibitor binding and specificity. researchgate.netaun.edu.eg

In the case of the FimH adhesin, X-ray crystallography has shown that the α-D-mannose moiety of ligands forms an extensive network of hydrogen bonds with residues such as Asn46, Asp47, Asp54, Gln133, Asn135, Asn138, and Asp140. aun.edu.eg Every hydroxyl group of the mannose scaffold establishes hydrogen bonding, contributing to high affinity and specificity. aun.edu.eg Molecular docking studies based on crystallographic data suggest that S-linked mannosides can be stabilized by retaining water-mediated hydrogen bonds within the active site. For example, the sulfur linker in some thiomannoside derivatives is predicted to accept a water-mediated hydrogen bond to Asn138 and Asp140, enhancing their binding affinity. aun.edu.eg

In studies with a catalytic nucleophile mutant of Drosophila GMII (D204A), oligosaccharides containing a 1-thio-α-mannoside were visualized in the active site. nih.gov These structures identified the binding site for the α(1,3)-linked mannoside of the natural substrate. nih.gov The interactions observed include a hydrogen bond between the O4 of the mannoside in the +1 site and the acid-base catalyst Asp341 Oδ2. nih.gov

The binding of ligands to proteins often induces conformational changes in both the ligand and the protein. X-ray crystallography of Drosophila GMII in complex with a 1-thio-linked mannoside substrate analogue indicated that the bound mannoside adopts a high-energy B₂,₅ conformation. nih.gov This conformational change is thought to be facilitated by steric hindrance from and the formation of strong hydrogen bonds with the catalytic residue Asp204. nih.gov

In the bacterial adhesin FimH, the binding of mannoside ligands induces a conformational change that shifts the protein from a low-affinity to a high-affinity state. nih.gov This involves the displacement of a "clamp loop" towards the binding pocket. nih.gov While the mannose-binding pockets of the medium- and high-affinity states are nearly identical, there is a significant difference in the off-rate for mannosides, highlighting the role of conformational changes in modulating binding affinity. nih.gov Similarly, studies on mannan-binding lectin (MBL) have shown that interaction with surface-immobilized ligands leads to significant conformational changes in the protein's quaternary structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure, conformation, and dynamics of molecules in solution, providing complementary information to solid-state X-ray crystallography. rsc.orgnih.gov

The replacement of the ring oxygen with a sulfur atom in 5-thio-D-mannose leads to changes in bond lengths and angles, resulting in a more puckered conformation of the thiopyranose ring compared to its oxygen-containing counterpart. uga.edu Computational studies and NMR data have been used to explore the conformational space of 5-thio-pyranoses. For 5-thio-D-mannopyranose, the ¹C₄ conformation is the preferred ring conformation for both α and β anomers. researchgate.net The sulfur-containing covalent triflate of a thioglucose derivative exhibits greater ring puckering than its oxygen-based analog, as evidenced by a significantly decreased C5–S–C1 bond angle and increased ring torsion angles. acs.org

The conformation of the hydroxymethyl group in α-D-mannose derivatives has been studied using NMR and circular dichroism. researchgate.net The population of the different conformers of the C5-C6 bond is influenced by the aglycone and the anomeric configuration. researchgate.net

scispace.com| Compound | Proton/Carbon | Chemical Shift (ppm) | Solvent | Reference |

|---|---|---|---|---|

| Per-O-acetyl-5-thiomannopyranose (6DL) | - | NMR data coincided with D-enantiomer | - | |

| Mesylated cyano compound (6a) | C (nitrile) | 116.5 | CDCl3 | mdpi.com |

| C (mesyl CH3) | 38.8 | |||

| Thiosugar imine (1p) | H-2, H-3 | 4.83, 4.62 (d, J=5.5 Hz) | CDCl3 | mdpi.com |

| C=NH | 8.37 (br s) | |||

| C (imine) | 174.5 |

Saturation Transfer Difference (STD) NMR is a ligand-based NMR technique used to screen for binding and to map the binding epitope of a ligand interacting with a protein. nih.govrsc.org This method identifies which parts of a ligand are in close proximity to the protein in the bound state. researchgate.net

STD NMR studies, in combination with molecular modeling, have been used to investigate the interaction of mannose-based ligands with the receptor DC-SIGN. rsc.orgnih.gov These studies showed that α-D-mannoside ligands interact predominantly through the mannose moiety. rsc.orgnih.gov The DEEP-STD NMR (Differential Epitope Mapping STD) technique allows for the derivation of the ligand's orientation in the binding site by selectively saturating different protein residues. d-nb.info This approach provides more detailed structural information about the protein-ligand complex. d-nb.info

The replacement of the ring oxygen with sulfur in 5-thio-sugars impacts their dynamic properties. The carbon-sulfur bond is considered more "soft" and can better absorb deviations in bond lengths and angles, which can minimize structural changes in the carbohydrate moiety. nih.gov This inherent flexibility can be important for binding to enzymes.

NMR spectroscopy and molecular dynamics simulations are employed to study the conformation and dynamics of mannose-containing disaccharides, which serve as models for larger polysaccharides. nih.gov These studies provide insights into the flexibility of the glycosidic linkage and the conformational preferences of the sugar rings. The study of 5-thioglycopyranosyl donors using low-temperature NMR has revealed differences in reactivity and selectivity compared to their glycopyranosyl counterparts, which is attributed to the nature and stability of the reactive intermediates formed upon activation. acs.org

Cryo-Electron Microscopy (Cryo-EM) for Large Macromolecular Assemblies

A comprehensive review of scientific literature and structural databases indicates a lack of specific Cryo-Electron Microscopy (Cryo-EM) studies focused on large macromolecular assemblies directly in complex with 5-Thio-α-D-mannose.

Cryo-EM is a powerful technique for determining the high-resolution structure of large and dynamic biological macromolecules in a near-native state. This method has been successfully applied to investigate various large protein complexes involved in carbohydrate metabolism and recognition, such as mannose-processing enzymes and mannose-binding receptors. biorxiv.orgnih.govnih.gov For instance, Cryo-EM has provided detailed structures of the ER-degradation enhancing α-mannosidase (EDEM) in complex with protein disulfide isomerase (PDI), a key checkpoint in glycoprotein (B1211001) quality control. pnas.orgresearchgate.net In these studies, the active site is often visualized with bound D-mannose or other mannose analogues. pnas.orgresearchgate.net Similarly, the technique has been used to understand the architecture of the macrophage mannose receptor family and bacterial α-mannosidases that degrade high-mannose N-glycans. nih.govnih.gov

While these studies highlight the capability of Cryo-EM to elucidate the function of mannose-related biological assemblies, there are no specific, publicly available Cryo-EM structures or detailed research findings for complexes formed with 5-Thio-α-D-mannose. Research has been conducted on related thio-sugar derivatives using other structural biology techniques like X-ray crystallography, but specific data for 5-Thio-α-D-mannose complexes via Cryo-EM is not present in the current body of scientific literature.

Due to the absence of specific research findings and structural data, it is not possible to provide interactive data tables or a detailed analysis on this topic as requested.

Advanced Spectroscopic Characterization of 5 Thio α D Mannose

High-Resolution Mass Spectrometry for Structural Elucidation of Complex Derivatives

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition and structural verification of novel 5-Thio-α-D-mannose derivatives. Its high accuracy in mass measurement allows for the unambiguous identification of molecular formulas.

In the synthesis of new thiosugar derivatives containing both sulfur and nitrogen, HRMS has been crucial for confirming the proposed structures. For instance, in the characterization of a novel thiosugar (1p) synthesized from a D-mannose derivative, high-resolution mass spectra (ESI) showed an (M + H)⁺ peak at 274.11041, which was consistent with the expected molecular formula. mdpi.com This, combined with Electron Impact (EI) mass spectrometry showing the molecular ion (M⁺) at 273.10, provided strong evidence for the successful synthesis of the target compound. mdpi.com

Similarly, in the synthesis of C5-azido derivatives of thiosialosides, HRMS analysis was performed on an Agilent Technologies 6220 TOF spectrometer to confirm the structures of the synthesized compounds. chemrxiv.org For example, the HRMS (ESI) for one derivative found an [M+Na]⁺ peak at 576.1842, which corresponded to the calculated value of 576.184 for the formula C₂₉H₃₁NO₁₀. chemrxiv.org Another complex derivative in the same study showed an [M+H]⁺ peak at 1173.5525, closely matching the calculated mass of 1173.5542 for C₇₄H₈₁O₁₁Si. nih.gov These examples highlight the power of HRMS in validating the complex multi-step synthesis of thio-sugar derivatives.

Table 1: HRMS Data for 5-Thio-α-D-mannose Derivatives

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

| Thiosugar 1p | ESI (M+H)⁺ | --- | 274.11041 | mdpi.com |

| Thiosugar 1p | EI (M)⁺ | --- | 273.10 | mdpi.com |

| C5-azido thiosialoside derivative | ESI (M+Na)⁺ | 576.184 | 576.1842 | chemrxiv.org |

| Silylated thiosugar derivative | EI (M+H)⁺ | 1173.5542 | 1173.5525 | nih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Interaction Studies

FTIR Spectroscopy:

FTIR spectroscopy is particularly useful for identifying the presence of specific functional groups. In the synthesis of the thiosugar 1p, the IR spectrum was used to confirm a key structural feature. mdpi.com A band corresponding to the C=N stretching vibration was observed, which typically appears in the range of 1700–1615 cm⁻¹. mdpi.com This observation was critical in confirming the cyclization step during the synthesis. mdpi.com

Raman Spectroscopy:

Raman spectroscopy is highly sensitive to the skeletal vibrations of the sugar ring and can be used to study anomeric configurations and conformational changes in aqueous solutions. nih.govresearchgate.net Studies on D-mannose have shown that specific Raman shifts can be assigned to its α and β anomers. For instance, in aqueous solutions, D-mannose exists primarily in the α-pyranose (around 65.5%) and β-pyranose (around 34.5%) forms. nih.gov Raman spectra of D-mannose/D-glucose mixtures show distinct differences in the 631–710 cm⁻¹ and 941–992 cm⁻¹ regions, which are related to the anomeric equilibrium of D-mannose. nih.gov

For D-mannose, vibrational frequencies for the α-D-mannopyranose form have been identified at 956, 971, 984, and 993 cm⁻¹, while the β-D-mannopyranose form shows frequencies at 941, 950, 965, 968, 978, 988, and 991 cm⁻¹. nih.gov These assignments are crucial for analyzing the conformational preferences of 5-Thio-α-D-mannose in solution, as the replacement of the ring oxygen with sulfur is expected to influence these vibrational modes. The amide I band (1600–1700 cm⁻¹) in both FTIR and Raman spectra is particularly sensitive to the secondary structure of proteins and can be used to study the interactions between 5-Thio-α-D-mannose and lectins or other carbohydrate-binding proteins. mdpi.com

Table 2: Key Vibrational Bands for Mannose Anomers

| Anomer | Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| α-D-mannopyranose | 956, 971, 984, 993 | Anomeric region | nih.gov |

| β-D-mannopyranose | 941, 950, 965, 968, 978, 988, 991 | Anomeric region | nih.gov |

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to monitor biomolecular interactions in real-time. nih.gov It provides quantitative data on binding affinity (KD), as well as the association (kₐ) and dissociation (kd) rate constants. nih.gov

SPR has been employed to investigate the binding of 5-thio-α-D-mannopyranoside derivatives to various proteins. In a study comparing the binding of O-, C-, and S-linked mannopyranosides to the E. coli FimH adhesin, SPR was used to determine their relative binding affinities. mdpi.com The results showed that the S-linked analog had a weaker binding affinity (Kd = 94.4 nM) compared to the O-linked (Kd = 19.90 nM) and C-linked (Kd = 11.45 nM) derivatives. mdpi.com This highlights how the nature of the atom at the anomeric position significantly influences the binding interaction.

In another study, the binding of methyl 5-thio-α-d-mannopyranoside to the antifungal antibiotic pradimicin A (PRM-A) was evaluated. researchgate.net The binding affinity of the thio-sugar was found to be slightly lower than that of its oxygen-containing counterpart, methyl α-d-mannopyranoside, suggesting that the endocyclic oxygen atom is involved in the binding to PRMs. researchgate.net These studies demonstrate the utility of SPR in dissecting the subtle energetic contributions of the thioether linkage in molecular recognition events.

Table 3: SPR Kinetic Data for Mannoside Derivatives Binding to FimH

| Compound | Kd (nM) | Reference |

| O-linked p-nitrophenyl α-D-mannopyranoside | 19.90 | mdpi.com |

| C-linked p-nitrophenyl α-D-mannopyranoside | 11.45 | mdpi.com |

| S-linked p-nitrophenyl α-D-mannopyranoside | 94.4 | mdpi.com |

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with biomolecular interactions. wikipedia.org It is the only method that can provide a complete thermodynamic profile of a binding event in a single experiment, including the binding constant (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. wikipedia.orgmpg.de

ITC is particularly valuable for understanding the driving forces behind the interaction of 5-Thio-α-D-mannose with its binding partners. By titrating the thiosugar into a solution containing a target protein, the heat released or absorbed upon binding is measured. nih.gov The resulting binding isotherm can be fitted to a model to extract the thermodynamic parameters.

For example, ITC studies on the binding of various mannose derivatives to the lectin Concanavalin A have provided insights into the thermodynamics of carbohydrate-protein interactions. rsc.org The binding of mannose derivatives is typically an enthalpy-driven process, indicating the formation of favorable hydrogen bonds and van der Waals contacts. researchgate.net By comparing the thermodynamic signature of 5-Thio-α-D-mannose with its O-mannose counterpart, researchers can quantify the energetic consequences of the sulfur substitution. This includes changes in enthalpy, due to altered hydrogen bonding capabilities of the thioether compared to the ether oxygen, and changes in entropy, arising from differences in solvation and conformational flexibility.

Table 4: Thermodynamic Parameters for Mannose Derivative Binding

| Ligand | Binding Partner | Kₐ (M⁻¹) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference |

| Methyl α-mannopyranoside | Concanavalin A | 1.2 x 10⁴ | - | - | rsc.org |

| ManAAm | Concanavalin A | 5.4 x 10³ | - | - | rsc.org |

| D-mannose | AcmJRL | - | - | - | researchgate.net |

Computational and Theoretical Studies on 5 Thio α D Mannose

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Thio-α-D-mannose, QM methods can elucidate the electronic structure and predict its reactivity. By solving the Schrödinger equation for the molecule, researchers can determine various properties.

Key applications of QM calculations for 5-Thio-α-D-mannose include:

Electron Distribution and Electrostatic Potential: Understanding how the substitution of the ring oxygen with a sulfur atom alters the electron density across the pyranose ring. The sulfide (B99878) function is less electronegative and more polarizable than the ethereal moiety, which influences its interactions. nih.gov

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's susceptibility to nucleophilic and electrophilic attack, offering insights into its chemical reactivity and potential metabolic pathways.

Reaction Mechanisms: QM calculations can model the transition states of enzymatic reactions involving 5-Thio-α-D-mannose, helping to elucidate its mechanism of action as a potential enzyme inhibitor.

Although specific QM studies on 5-Thio-α-D-mannose are not extensively documented in publicly available literature, the principles are well-established. For instance, QM studies on similar thiosugars have shown that the sulfur atom introduces significant changes in bond lengths, bond angles, and torsional potentials compared to their oxygen-containing counterparts, which in turn affects their conformational preferences and biological activity. nih.gov

Molecular Dynamics (MD) Simulations of 5-Thio-α-D-mannose and its Complexes

Molecular dynamics simulations provide a dynamic view of molecules, allowing researchers to observe their motion and interactions over time. This is particularly valuable for understanding how 5-Thio-α-D-mannose behaves in a biological environment, such as in solution or bound to a protein.

The three-dimensional shape of 5-Thio-α-D-mannose is crucial for its biological function. MD simulations can explore the conformational landscape of the molecule, identifying the most stable chair and boat conformations and the energy barriers between them. The substitution of oxygen with sulfur can alter the ring pucker and the orientation of the hydroxyl groups, which can be critical for recognition by enzymes. nih.gov

Studies on related mannose derivatives and their complexes have demonstrated the utility of MD simulations in understanding conformational dynamics. nih.govnih.gov For 5-Thio-α-D-mannose, MD simulations could reveal how the thiosugar ring influences the flexibility and preferred conformations, which is essential for its interaction with target proteins. nih.gov

MD simulations are extensively used to study the interactions between a ligand and its protein target. rsc.org By simulating the 5-Thio-α-D-mannose-protein complex, researchers can observe the stability of the binding pose, the key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. nih.gov These simulations can provide a detailed picture of the binding mechanism, which can be used to design more potent inhibitors. rsc.org For example, simulations of mannose-binding proteins have revealed the importance of specific hydrogen bond networks in ligand recognition. nih.govnih.gov

| MD Simulation Parameter | Typical Application for 5-Thio-α-D-mannose |

| Simulation Time | Nanoseconds to microseconds, to capture relevant biological motions. |

| Force Field | CHARMM, AMBER, or GROMOS, with appropriate parameters for thiosugars. |

| Solvent Model | Explicit water models (e.g., TIP3P) to accurately represent the aqueous environment. |

| Analysis | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis. |

Molecular Docking and Virtual Screening for Enzyme Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This method is often used in virtual screening to identify potential drug candidates from large compound libraries. uea.ac.ukuea.ac.uk For 5-Thio-α-D-mannose, docking studies can help identify potential enzyme targets, such as mannosidases or other mannose-processing enzymes. nih.govnih.gov

The process typically involves:

Preparation of the Receptor: Obtaining the 3D structure of the target enzyme, often from the Protein Data Bank (PDB).

Preparation of the Ligand: Generating a 3D conformation of 5-Thio-α-D-mannose.

Docking Simulation: Using software like AutoDock, Glide, or GOLD to place the ligand into the active site of the enzyme in various orientations and conformations.

Scoring and Analysis: Ranking the poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions.

Virtual screening campaigns have successfully identified inhibitors for various glycosidases, and a similar approach could be applied to find targets for 5-Thio-α-D-mannose. nih.govuea.ac.ukuea.ac.uk

| Docking Software | Scoring Function Principle | Application in Virtual Screening |

| AutoDock | Empirical free energy scoring function. | Widely used in academic research for its accessibility. |

| Glide | ChemScore, empirical scoring function with enhancements. | Commonly used in the pharmaceutical industry for high-throughput screening. uea.ac.uk |

| GOLD | Genetic algorithm-based search with a fitness function. | Known for its flexibility in handling ligand and protein flexibility. uea.ac.uk |

Free Energy Perturbation (FEP) and Umbrella Sampling for Binding Affinity Prediction

While molecular docking provides a rapid estimation of binding affinity, more rigorous methods like Free Energy Perturbation (FEP) and umbrella sampling are used for more accurate predictions. wikipedia.orgbiorxiv.org

Free Energy Perturbation (FEP) calculates the difference in free energy between two states, for example, a ligand in solution and the same ligand bound to a protein. wikipedia.orgyoutube.com By "alchemically" transforming the ligand into a dummy molecule in both environments, the binding free energy can be calculated. FEP is computationally intensive but can provide highly accurate predictions of binding affinity, often within 1 kcal/mol of experimental values. nih.gov

Umbrella Sampling is another technique used to calculate the potential of mean force (PMF) along a reaction coordinate, such as the dissociation of a ligand from a protein's active site. h-its.orgbiorxiv.org By applying a biasing potential, the simulation can sample high-energy states that would otherwise be inaccessible, allowing for the construction of a free energy profile of the binding/unbinding process. h-its.orgbiorxiv.org

These methods could be applied to 5-Thio-α-D-mannose to accurately predict its binding affinity to potential enzyme targets, providing valuable data for lead optimization. nih.gov

Homology Modeling and Structure Prediction for Uncharacterized Interacting Proteins

For many potential protein targets of 5-Thio-α-D-mannose, an experimentally determined 3D structure may not be available. In such cases, homology modeling can be used to build a theoretical model of the protein's structure. wikipedia.org This technique relies on the principle that proteins with similar sequences adopt similar three-dimensional structures. wikipedia.org

The steps involved in homology modeling are:

Template Identification: Finding a protein with a known structure that has a high sequence similarity to the target protein. wikipedia.org

Sequence Alignment: Aligning the amino acid sequence of the target protein with the template sequence. wikipedia.org

Model Building: Using the template structure as a scaffold to build the 3D model of the target protein. wikipedia.org

Model Refinement and Validation: Optimizing the model to remove any structural artifacts and assessing its quality using various validation tools.

Once a reliable homology model is built, it can be used in docking studies and MD simulations to investigate the interaction with 5-Thio-α-D-mannose. researchgate.netnih.govresearchgate.net This approach has been successfully used to study α-mannosidases and other mannose-binding proteins. researchgate.netnih.govproteopedia.orgnih.govresearchgate.net

| Homology Modeling Tool | Basis of Model Generation | Typical Use Case |

| SWISS-MODEL | Automated comparative modeling server. | Generating models for proteins with clear templates. |

| MODELLER | Program for comparative protein structure modeling. | Offers more control over the modeling process. |

| I-TASSER | Iterative template-based fragment assembly simulations. | Can be used for proteins with more distant homologs. |

Biological Implications and Functional Modulations by 5 Thio α D Mannose

Perturbation of Eukaryotic N-linked Glycosylation Pathways

5-Thio-α-D-mannose and its derivatives, collectively known as 5-thiomannosides, have been identified as potent modulators of eukaryotic N-linked glycosylation. nih.gov This process is a critical post-translational modification where a complex oligosaccharide, or glycan, is attached to an asparagine residue of a nascent polypeptide chain. wikipedia.orgwikipedia.org The initial glycan precursor, a 14-sugar structure (Glc3Man9GlcNAc2), is assembled on a lipid carrier called dolichol phosphate (B84403) on the endoplasmic reticulum (ER) membrane. nih.gov

Research indicates that 5-thiomannosides interfere with the early stages of this assembly, specifically the biosynthesis of the dolichol-linked oligosaccharide (DLO) donor. nih.gov This interference leads to a state of protein hypoglycosylation, where proteins are produced with an insufficient number of N-glycans. nih.gov Notably, the remaining N-glycans on these proteins are structurally complete, a hallmark of defects in the early, rather than later, stages of the glycosylation pathway. nih.gov The precise mechanism of inhibition is thought to involve the direct targeting of early glycosyltransferases responsible for DLO biosynthesis. nih.gov

Impact on Glycoprotein (B1211001) Processing and Folding

The correct N-glycosylation of proteins is paramount for their proper folding, stability, and trafficking through the secretory pathway. nih.govnih.gov The attachment of N-glycans serves as a quality control checkpoint within the ER, ensuring that only correctly folded proteins are transported to the Golgi apparatus for further processing and eventual secretion or cell surface presentation. nih.gov

By inducing hypoglycosylation, 5-thiomannosides disrupt this intricate quality control system. nih.gov For instance, studies have shown that treatment with these compounds affects the processing of proprotein convertase 1 (PC1) and subtilisin/kexin-like isozyme-1 (SKI-1), a protease involved in sterol metabolism and the processing of certain viral proteins. The altered N-linked glycosylation of SKI-1 correlates with reduced activity of the protease. nih.gov This demonstrates that the interference with N-glycosylation by 5-thiomannosides has tangible downstream effects on the function of specific glycoproteins.

The impact of 5-thiomannosides on glycoprotein processing is distinct from that of known glycosidase inhibitors like castanospermine (B190763) or swainsonine, which affect the trimming of the glycan chain after its attachment to the protein. nih.gov In contrast, 5-thiomannosides prevent the attachment of the entire glycan chain in the first place, leading to a different profile of glycosylation defects. nih.gov

Mimicry of Congenital Disorders of Glycosylation (CDGs) Phenotypes at a Cellular Level

Congenital Disorders of Glycosylation (CDGs) are a group of rare genetic diseases caused by defects in the synthesis of glycans. rcaap.ptmdpi.com The majority of these disorders, particularly Class I CDGs, arise from mutations in genes involved in the assembly of the dolichol-linked oligosaccharide precursor. nih.govmedlink.com This results in systemic protein hypoglycosylation, leading to a wide range of severe clinical manifestations. rcaap.ptmedlink.com

The effects of 5-thiomannosides on N-linked glycosylation at the cellular level bear a striking resemblance to the biochemical phenotype of Class I CDGs. nih.gov By inhibiting DLO biosynthesis and causing protein underglycosylation, these compounds effectively create a chemical model of these disorders. nih.gov This provides researchers with a valuable tool to study the cellular and molecular consequences of the defects seen in CDG patients. nih.gov The ability to induce a CDG-like state in cultured cells allows for the investigation of the specific roles of N-glycans in various cellular processes and how their absence contributes to the pathology of these diseases. nih.gov

Modulation of Host-Pathogen Interactions via Glycan Interference

Glycans on the surface of both host cells and pathogens play a crucial role in the intricate dance of infection and immunity. nih.govfrontiersin.org These sugar molecules can act as receptors for pathogen adhesion, mediate immune recognition, and are essential for the life cycle of many viruses. frontiersin.orgmdpi.com

Disruption of Microbial Adhesion Mechanisms

The initial step in many bacterial infections is the adhesion of the microbe to host cells, a process often mediated by bacterial lectins binding to specific host cell surface glycans. unimi.itnih.gov For example, uropathogenic Escherichia coli (UPEC) utilize the FimH adhesin on their type 1 fimbriae to bind to mannosylated proteins on the surface of bladder epithelial cells, initiating a urinary tract infection. nih.govplos.org

Compounds that can interfere with these glycan-mediated interactions hold promise as anti-adhesive therapies. unimi.it While direct studies on 5-thio-α-D-mannose in this context are limited, the principle of using mannose analogues to block bacterial adhesion is well-established. nih.govmdpi.com By competing with the natural mannose-containing receptors on host cells, such compounds can prevent bacterial attachment and subsequent infection. nih.gov The development of thioglycoside analogues of bacterial monosaccharides has been explored as a strategy to selectively inhibit bacterial glycan biosynthesis, thereby affecting bacterial fitness and functions like adhesion and biofilm formation. acs.org

Impact on Viral Glycoprotein Maturation and Assembly

Many viruses, including Dengue virus and Human Immunodeficiency Virus (HIV), are enveloped and have glycoproteins on their surface that are essential for entry into host cells and viral assembly. researchgate.netwikipedia.org These viral glycoproteins undergo N-linked glycosylation and processing by the host cell machinery. researchgate.netwikipedia.org

Interference with this process can have significant antiviral effects. Aberrations in the N-glycan portions of viral glycoproteins, such as those on the pre-membrane/membrane (prM/M) and envelope (E) proteins of Dengue virus, can impair their proper folding and affect the morphogenesis of new virus particles. researchgate.net While 5-thiomannosylamine disaccharide derivatives did not show significant activity against Dengue virus in one study, the broader principle of targeting N-glycan processing remains a viable antiviral strategy. researchgate.net For HIV, the dense cluster of high-mannose type N-glycans on the envelope glycoprotein gp120 is a target for some broadly neutralizing antibodies. wikipedia.orgrsc.org Therefore, compounds that modulate the structure of these glycans could potentially impact viral infectivity and immune recognition.

Influence on Cellular Signaling Pathways Mediated by Glycan-Binding Receptors

Glycan-binding proteins, or lectins, are crucial mediators of cellular communication and signaling. benzon-foundation.dk They recognize specific carbohydrate structures and translate this recognition into cellular responses. An important example is the mannose-6-phosphate (B13060355) (M6P) receptor, which is involved in trafficking lysosomal enzymes. mdpi.com

Another key family of glycan-binding receptors are the C-type lectin receptors (CLRs) expressed on immune cells, such as DC-SIGN (Dendritic Cell-Specific Intercellular adhesion molecule-3-Grabbing Non-integrin). mdpi.com These receptors recognize high-mannose glycans, which can be a feature of both self- and non-self-glycoproteins. mdpi.compnas.org For instance, the innate immune lectin MBL2 (mannan-binding lectin 2) recognizes high-mannose structures that can be induced on the surface of cells infected with influenza virus, triggering a complement cascade and inflammation. pnas.org

LMAN1 (lectin, mannose-binding, 1), also known as ERGIC-53, is a cargo receptor in the early secretory pathway that recognizes high-mannose glycans on glycoproteins like coagulation factors V and VIII, facilitating their transport from the ER to the Golgi. uzh.chnih.gov The binding of LMAN1 to its cargo is dependent on calcium and the presence of terminal mannose residues. nih.gov

By altering the landscape of N-linked glycans on cellular proteins, compounds like 5-thio-α-D-mannose have the potential to indirectly influence these signaling pathways. The reduction in the number of N-glycans or alterations in their accessibility could modulate the interaction of glycoproteins with their cognate lectin receptors, thereby affecting downstream signaling events. For example, a decrease in high-mannose glycans on the cell surface could alter recognition by immune lectins, potentially dampening an inflammatory response. Conversely, the accumulation of improperly processed glycoproteins in the ER due to glycosylation defects could trigger stress responses like the Unfolded Protein Response (UPR), which itself can lead to the induction of high-mannose structures on the cell surface. pnas.org

Table of Research Findings on 5-Thio-α-D-mannose and its Derivatives

| Finding | Organism/Cell Line | Key Outcome | Reference |

|---|---|---|---|

| Inhibition of dolichol-linked oligosaccharide (DLO) biosynthesis | CHO K1 cells, AtT-20 cells | Protein hypoglycosylation, mimicry of Class I CDGs | nih.gov |

| Altered N-linked glycosylation of SKI-1 | CHO cells | Reduced protease activity | nih.gov |

| Disruption of proprotein convertase 1 (PC1) processing | AtT-20 cells | Inhibition of PC1 activity | nih.gov |

Table of Compound Names

| Compound Name |

|---|

| 5-Thio-α-D-mannose |

| Castanospermine |

| Swainsonine |

| 1-deoxymannojirimicin |

| Kifunensine |

| Tunicamycin |

| 5-thioMan-(1–2)-N-Man |

| 5-thioMan-(1–3)-N-Man |

| 5-thioMan-α-(1–2)-O-Man-OAc |

| 5-thioMan-(1–6)-N-Man |

| GDP-5-thio-α-D-mannose |

| Dolichol phosphate |

| Uridine diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) |

| Guanosine diphosphate mannose (GDP-Man) |

| Mannose-6-phosphate (M6P) |

| Heptyl α-D-mannose |

| Methyl α-D-mannopyranoside |

| Kotalanol |

| De-O-sulfonated kotalanol |

Alteration of Substrate Specificity in Glycoconjugate Biosynthesis

The introduction of a sulfur atom in place of the endocyclic oxygen in the mannose ring gives rise to 5-Thio-α-D-mannose, a thiopyranoside analogue with unique chemical and structural properties. This substitution significantly impacts its recognition and processing by enzymes involved in glycoconjugate biosynthesis, leading to a notable alteration of substrate specificity. These effects manifest primarily through two mechanisms: acting as a competitive inhibitor for glycosyltransferases and glycoside hydrolases, or serving as an alternative, often inefficient, substrate that leads to the formation of modified glycans.

Research has demonstrated that glycosides containing 5-thiomannose can interfere with the normal biosynthesis of N-linked glycoproteins. nih.gov Specifically, these compounds have been shown to inhibit the early, cytosolic stages of dolichol-linked oligosaccharide (DLO) synthesis, the crucial lipid-linked precursor for N-glycosylation. nih.govcore.ac.uk This interference results in the underglycosylation of proteins, mimicking aspects of Type I congenital disorders of glycosylation (CDGs). nih.gov The mechanism is believed to involve the cellular conversion of 5-thiomannose into its activated nucleotide sugar form, GDP-5-thiomannose. nih.gov This analogue of the natural donor, GDP-mannose, is a poor substrate for certain mannosyltransferases, such as yeast α-(1–2)-mannosyltransferases. nih.gov By failing to be efficiently utilized by these enzymes, it effectively inhibits the elongation of the DLO, blocking biosynthesis prior to the formation of the GlcNAc₂Man₃ intermediate. nih.gov

Conversely, other studies have shown that GDP-5-thio-D-mannose can function as a donor substrate for some glycosyltransferases. For example, it was successfully used by an α(1,2)mannosyltransferase to create a disaccharide containing a 5-thiomannose residue. acs.org The resulting thio-oligosaccharides are valuable because they are resistant to hydrolysis by glycosidases. acs.org This demonstrates that rather than simply blocking the enzyme, the 5-thio analogue can be incorporated into a growing glycan chain. This incorporation fundamentally alters the structure of the resulting glycoconjugate, which can then resist further processing by enzymes like mannosidases that would normally act on it.

Beyond the initial biosynthetic steps involving glycosyltransferases, 5-thio-α-D-mannose derivatives have also been identified as inhibitors of processing enzymes, particularly glycoside hydrolases. This further underscores their ability to alter substrate interactions within the glycosylation pathway. Research has identified specific 5-thiomannose derivatives as inhibitors of Golgi α-mannosidase II (GMII), a key enzyme in the maturation of N-glycans. researchgate.net

Research Findings on Enzyme Inhibition and Substrate Activity

The following tables summarize key research findings on the interaction between 5-thio-α-D-mannose derivatives and enzymes of the glycosylation pathway.

Table 1: Inhibition of Glycosylation Pathway Enzymes by 5-Thio-α-D-mannose Derivatives This table details the inhibitory activity of specific 5-thiomannose compounds against key enzymes.

| Inhibitor Compound | Target Enzyme | Inhibitory Concentration | Source |

| 5-thio-D-mannopyranosyl amine | Golgi α-mannosidase II (GM II) | IC₅₀ = 0.07 mM | researchgate.net |

| 5-thio-D-mannopyranosylamidinium bromide | Golgi α-mannosidase II (GM II) | IC₅₀ = 0.9 mM | researchgate.net |

Table 2: 5-Thio-α-D-mannose Analogues as Glycosyltransferase Substrates This table illustrates the dual role of 5-thiomannose analogues, which can act as either poor substrates (inhibitors) or alternative substrates for glycosyltransferases.

| Analogue | Target Enzyme | Observed Outcome | Implication | Source |

| GDP-5-thiomannose | Yeast α-(1–2)-mannosyltransferases | Poor substrate | Inhibition of Dolichol-Linked Oligosaccharide (DLO) biosynthesis | nih.gov |

| GDP-5-thio-D-mannose | α(1,2)mannosyltransferase | Donor substrate | Formation of a 5-thiomannose-containing disaccharide | acs.org |

| 5-thiomannoside derivatives | Cytosolic GDP-Man-dependent transferases | Inhibition | Compromised biosynthesis of the DLO N-glycosylation donor | nih.gov |

Future Directions and Emerging Research Avenues for 5 Thio α D Mannose

Crafting Specificity: The Design and Synthesis of Novel 5-Thio-α-D-mannose Analogs

A primary focus of future research lies in the rational design and synthesis of novel 5-Thio-α-D-mannose analogs with enhanced specificity for particular enzymes. The substitution of the ring oxygen with sulfur in 5-thiosugars makes them resistant to degradation by exoglycosidases, a desirable trait for potential therapeutic agents. scispace.com Building upon this inherent stability, researchers are exploring modifications to the core 5-Thio-α-D-mannose structure to create highly selective inhibitors.

Syntheses of various analogs have already been described, including disaccharides and glycosylamines, which have shown inhibitory activity against processing mannosidases like Golgi α-mannosidase II. researchgate.netacs.org For instance, S/N acetal (B89532) heteroatom analogues of 1,2- and 1,3-linked mannopyranose disaccharides have been synthesized as potential mimics of oligosaccharide components cleaved during glycoprotein (B1211001) processing. acs.org The synthesis of these analogs often involves multi-step chemical processes, starting from readily available sugars like D-mannose or even petrochemicals. scispace.commdpi.com One approach involved a six-step synthesis of per-O-acetyl-5-thio-DL-mannose from petrochemicals. scispace.com Another reported the synthesis of 5-Thio-D-mannose from D-mannose in twelve steps. researchgate.net

Future work will likely involve creating libraries of these analogs and screening them against a panel of mannosidases and other related enzymes to identify compounds with high affinity and specificity. This will be crucial for developing targeted therapies with minimal off-target effects.

Table 1: Examples of Synthesized 5-Thio-α-D-mannose Analogs and Their Potential Applications

| Analog | Potential Application | Reference |

| Methyl (5-thio-α-D-mannopyranosyl)-2-O-α-D-mannopyranoside 6-phosphate | Inhibition of Golgi α-1,2-mannosidase | scispace.comresearchgate.net |

| 5-thio-D-mannopyranosyl amine and 5-thio-D-mannopyranosylamidinium bromide | Inhibition of Golgi α-mannosidase II | researchgate.net |

| 1,2- and 1,3-N-Linked Disaccharides of 5-thio-α-d-mannopyranose | Inhibition of processing mannosidase class I and mannosidase II enzymes | acs.org |

| 1-deoxy-3-O-(5-thio-α-D-glucopyranosyl)-mannojirimycin | Inhibition of endo-α-D-mannosidase | nih.gov |

Engineering Glycans: Integration into Synthetic Biology and Metabolic Engineering

The fields of synthetic biology and metabolic engineering offer exciting prospects for the utilization of 5-Thio-α-D-mannose in glycan remodeling. nih.gov These disciplines focus on the design and construction of new biological parts, devices, and systems, as well as the redirection of metabolic pathways for the production of desired compounds. nih.govnih.gov